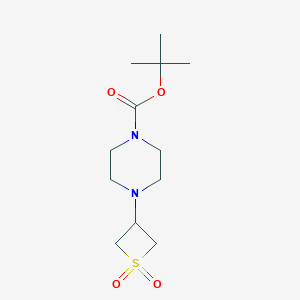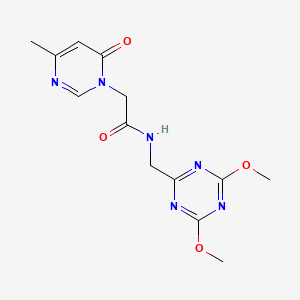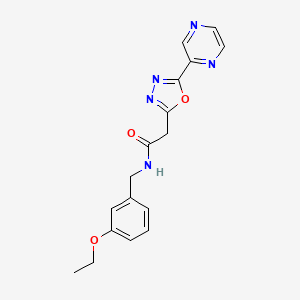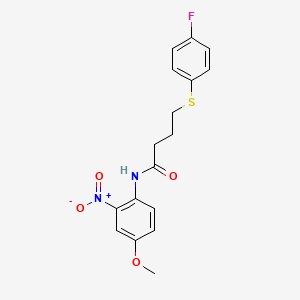
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is an organosulfur compound known for its diverse applications in various scientific fields. Its molecular structure includes a thiadiazole ring, a ureido group, and an ethoxyphenyl acetamide moiety, making it a compound of interest in synthetic chemistry, biology, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide generally involves the following steps:
Thiadiazole Formation: : The formation of the 1,3,4-thiadiazole core is achieved through the reaction of thiosemicarbazide with carbon disulfide and a base, under reflux conditions.
Ureido Group Attachment: : The cyclohexylureido group is introduced by reacting the thiadiazole intermediate with cyclohexyl isocyanate in a solvent like toluene or acetonitrile, facilitated by a catalyst or a mild base.
Acetylation: : The final acetamide moiety is attached by acetylation of the thiadiazole-ureido compound with 2-ethoxyphenyl acetic acid or its derivative in the presence of an activating agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For industrial-scale production, methods might be optimized for yield and efficiency:
Continuous Flow Chemistry: : Implementing continuous flow techniques allows for better control over reaction conditions, improved safety, and scalability.
Microwave-Assisted Synthesis: : Utilization of microwave-assisted techniques to speed up reactions and increase yields.
化学反应分析
Types of Reactions it Undergoes
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions including:
Oxidation: : The thioether linkage can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The ureido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: : The thiadiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines
Substitution: : Halogenated or nitro-substituted derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biology, it is studied for its potential interactions with biological macromolecules. Its thiadiazole moiety is known for exhibiting antifungal and antibacterial properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound have been explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities. Its mechanism of action often involves interaction with specific enzymes or receptors in biological pathways.
Industry
Industrial applications include its use as a precursor in the production of specialty chemicals and materials. The compound's stability and reactivity profile make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves the inhibition of specific enzymes or receptors in biological systems. Its ureido and thiadiazole groups are capable of forming strong hydrogen bonds and electrostatic interactions with target proteins, leading to the modulation of biological pathways.
相似化合物的比较
Comparison with Other Similar Compounds
When compared with similar compounds such as 2-((5-(phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide, it becomes evident that the cyclohexyl and ethoxyphenyl substituents provide unique steric and electronic properties, influencing the compound's reactivity and binding affinity in biological contexts.
List of Similar Compounds
2-((5-(phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
2-((5-(methylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
2-((5-(butylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
That wraps up the details about 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide. Got anything else you want to dive into?
属性
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-2-27-15-11-7-6-10-14(15)21-16(25)12-28-19-24-23-18(29-19)22-17(26)20-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,21,25)(H2,20,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHMDYMDMBWJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)
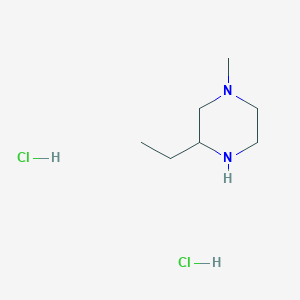
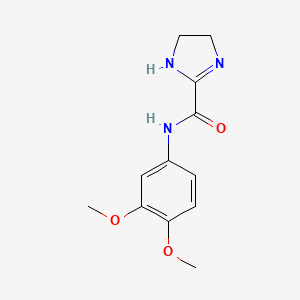
![Ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)
![2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B2495814.png)
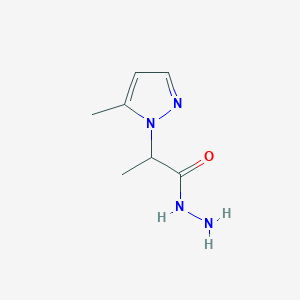
![5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495819.png)
